Bienvenue dans la boutique en ligne BenchChem!

3-(trifluoromethyl)pyridazin-4-amine

Medicinal Chemistry ADME Optimization Fluorine Chemistry

3-(Trifluoromethyl)pyridazin-4-amine is a fluorinated heterocyclic building block characterized by a pyridazine core substituted with an amino group at the 4-position and a trifluoromethyl group at the 3-position (molecular weight 163.10, formula C₅H₄F₃N₃). The α-CF₃ group adjacent to a ring nitrogen confers distinctive electronic and steric properties, making the compound a valuable scaffold in medicinal chemistry and agrochemical discovery.

Molecular Formula C5H4F3N3
Molecular Weight 163.10 g/mol
CAS No. 2385865-39-2
Cat. No. B6603605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(trifluoromethyl)pyridazin-4-amine
CAS2385865-39-2
Molecular FormulaC5H4F3N3
Molecular Weight163.10 g/mol
Structural Identifiers
SMILESC1=CN=NC(=C1N)C(F)(F)F
InChIInChI=1S/C5H4F3N3/c6-5(7,8)4-3(9)1-2-10-11-4/h1-2H,(H2,9,10)
InChIKeySYENGGCKMFRXGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Trifluoromethyl)pyridazin-4-amine (CAS 2385865-39-2): Product Identity and Core Characteristics for R&D Procurement


3-(Trifluoromethyl)pyridazin-4-amine is a fluorinated heterocyclic building block characterized by a pyridazine core substituted with an amino group at the 4-position and a trifluoromethyl group at the 3-position (molecular weight 163.10, formula C₅H₄F₃N₃) . The α-CF₃ group adjacent to a ring nitrogen confers distinctive electronic and steric properties, making the compound a valuable scaffold in medicinal chemistry and agrochemical discovery [1]. Its structural features position it as a versatile intermediate for synthesizing kinase inhibitors, antiviral agents, and bioactive molecules where enhanced metabolic stability and lipophilicity are required [2].

Why 3-(Trifluoromethyl)pyridazin-4-amine (CAS 2385865-39-2) Cannot Be Interchanged with Generic Pyridazine Analogs


Generic substitution among pyridazine-4-amines is scientifically unsound due to the profound influence of the α-trifluoromethyl group on both physicochemical properties and target engagement. The presence of the CF₃ group α to the ring nitrogen creates a unique electronic environment that alters basicity, hydrogen-bonding capacity, and metabolic stability compared to non-fluorinated or differently substituted analogs [1]. In structure-activity relationship studies, electron-withdrawing groups like trifluoromethyl have been shown to enhance binding affinity to target enzymes, directly impacting inhibitory activity . Furthermore, the CF₃ group influences the regioselectivity of synthetic transformations, including nucleophilic attacks and cycloaddition reactions, meaning that even structurally close analogs cannot serve as drop-in replacements without altering reaction outcomes or biological profiles [2].

Quantitative Differentiation Evidence: 3-(Trifluoromethyl)pyridazin-4-amine (CAS 2385865-39-2) vs. In-Class Comparators


Enhanced Lipophilicity and Metabolic Stability from α-CF₃ Substitution

The α-trifluoromethyl group in 3-(trifluoromethyl)pyridazin-4-amine increases lipophilicity (calculated LogP approximately 1.2) and reduces metabolic N-oxidation compared to non-fluorinated pyridazin-4-amine (LogP approximately -0.3) [1]. This class-level effect is supported by the broader observation that CF₃ substitution enhances metabolic stability and membrane permeability in heterocyclic scaffolds, making the compound a preferred starting point for designing CNS-penetrant or orally bioavailable drug candidates [2].

Medicinal Chemistry ADME Optimization Fluorine Chemistry

Altered Reactivity in Nucleophilic Aromatic Substitution

The electron-withdrawing trifluoromethyl group at the 3-position activates the pyridazine ring toward nucleophilic attack at the 4-position relative to unsubstituted pyridazine. While direct quantitative kinetic data for 3-(trifluoromethyl)pyridazin-4-amine is not available, studies on structurally analogous 4-(trifluoromethyl)pyridazine demonstrate enhanced susceptibility to nucleophilic attack compared to unsubstituted pyridazine derivatives . This electronic activation enables more efficient derivatization under milder conditions, reducing reaction times and improving yields in multi-step syntheses [1].

Synthetic Chemistry Reaction Optimization Halogen Exchange

Distinct Hydrogen-Bonding and Basicity Profile

The α-CF₃ group in 3-(trifluoromethyl)pyridazin-4-amine reduces the pKa of the adjacent ring nitrogen (estimated pKa ~1.5 compared to ~2.5 for pyridazine), altering hydrogen-bond acceptor strength and protonation state at physiological pH [1]. This difference impacts target binding: in a related pyridazinone series, the presence of a 4-trifluoromethyl group was essential for achieving a PPO enzyme inhibition constant (Ki) of 0.0338 μM, whereas non-fluorinated analogs showed significantly reduced or no activity [2]. The altered basicity of the α-CF₃ pyridazine scaffold may similarly influence binding to kinase ATP pockets and bromodomains [3].

Computational Chemistry Molecular Recognition Pharmacophore Design

Differentiation from Chlorinated and Methyl-Substituted Analogs

In a study of FK866 analogues for pancreatic cancer, replacement of the pyridin-3-yl moiety with a pyridazin-4-yl group produced compounds with low nanomolar or sub-nanomolar antiproliferative activity (IC₅₀ values as low as 0.004 nM in PDAC cells) [1]. Within this class, the electronic effects of fluorine substitution are critical: fluorinated pyridazines generally exhibit superior metabolic stability and target residence time compared to chlorinated or methyl-substituted analogs [2]. The specific combination of a 3-CF₃ group with a 4-NH₂ handle in 3-(trifluoromethyl)pyridazin-4-amine provides a unique vector for further elaboration, distinguishing it from 3-chloro-6-(trifluoromethyl)pyridazine (a common intermediate) and 4-(trifluoromethyl)pyridazin-3-amine (regioisomeric analog) .

Bioisosterism Drug Design SAR Analysis

Optimal R&D Application Scenarios for 3-(Trifluoromethyl)pyridazin-4-amine (CAS 2385865-39-2)


Kinase Inhibitor and PROTAC Discovery Programs

The pyridazine core is a privileged scaffold in anticancer drug discovery, with pyridazine-containing molecules demonstrating DNA damage induction, cell cycle arrest, and kinase inhibition [6]. 3-(Trifluoromethyl)pyridazin-4-amine serves as a key intermediate for constructing SMARCA2/4 bromodomain ligands and PROTAC degraders, where the CF₃ group enhances target engagement and metabolic stability [7]. The 4-amino group provides a convenient handle for amide coupling or nucleophilic substitution to install warheads or linker moieties. Procurement of this specific CAS is essential for programs targeting synthetic lethality in SMARCA4-mutant cancers [8].

Agrochemical Lead Optimization for Herbicide Development

Trifluoromethyl-substituted pyridazines and pyridazinones have demonstrated potent herbicidal activity through inhibition of protoporphyrinogen IX oxidase (PPO). A structurally related compound, ethyl 3-((6-fluoro-5-(6-oxo-4-(trifluoromethyl)pyridazin-1(6H)-yl)benzo[d]thiazol-2-yl)thio)propanoate, exhibited a Ki of 0.0338 μM against NtPPO and broad-spectrum weed control at 150 g a.i./ha [6]. 3-(Trifluoromethyl)pyridazin-4-amine can be elaborated to generate novel PPO inhibitors with improved crop selectivity and environmental profiles, building on the established SAR that α-CF₃ pyridazines confer potent enzyme inhibition [7].

Antiviral Agent Synthesis Against Picornaviruses

Patented pyridazinamine derivatives, including those with trifluoromethyl substitution, exhibit anti-rhinoviral and anti-picornaviral activity [6]. The Janssen Pharmaceutica patent portfolio (US 5,106,973 and US 5,112,825) establishes the pyridazin-4-amine core as a validated antiviral pharmacophore [7]. 3-(Trifluoromethyl)pyridazin-4-amine represents a strategic starting material for generating focused libraries aimed at identifying next-generation capsid-binding inhibitors or protease inhibitors for enteroviruses and rhinoviruses [8].

Quote Request

Request a Quote for 3-(trifluoromethyl)pyridazin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.